Cas no 1040672-41-0 (1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea)

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea structure
1040672-41-0 structure
Product name:1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
CAS No:1040672-41-0
MF:C18H17FN4O2S
Molecular Weight:372.416585683823
CID:5806034
PubChem ID:25882256

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
    • 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
    • AKOS024500539
    • F5149-0894
    • 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)urea
    • 1040672-41-0
    • インチ: 1S/C18H17FN4O2S/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25)
    • InChIKey: CUEXYWPXJFROMS-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1F)C(NCCCN1N=C(C2SC=CC=2)C=CC1=O)=O

計算された属性

  • 精确分子量: 372.10562513g/mol
  • 同位素质量: 372.10562513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 584
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 102Ų

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5149-0894-1mg
1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
1040672-41-0
1mg
$54.0 2023-09-10

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea 関連文献

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}ureaに関する追加情報

1-(2-Fluorophenyl)-3-{3-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Propyl}Urea: A Comprehensive Overview

1-(2-Fluorophenyl)-3-{3-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Propyl}Urea is a complex organic compound with the CAS number 1040672-41-0. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. The molecule consists of a urea group, a fluorophenyl moiety, and a dihydropyridazine ring system, which together contribute to its distinctive chemical behavior.

The dihydropyridazine core of this compound is particularly interesting, as it is known for its ability to undergo various chemical transformations. Recent studies have explored the role of thiophene substituents in modulating the electronic properties of the molecule, which could have implications in the development of new materials for electronic applications. Additionally, the presence of a fluorine atom in the phenyl ring introduces steric and electronic effects that can influence the compound's reactivity and stability.

One of the most promising areas of research involving this compound is its potential use in drug discovery. The urea group is a common feature in many bioactive molecules, and its presence in this compound suggests that it may exhibit pharmacological activity. Researchers have been investigating the antimicrobial, anticancer, and anti-inflammatory properties of this compound, with preliminary results indicating significant bioactivity. For instance, recent studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes associated with inflammatory diseases.

The synthesis of 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the dihydropyridazine ring system and the subsequent attachment of the fluorophenyl and thiophene groups. These steps are critical for ensuring the stability and functionality of the final product. Researchers have been optimizing these synthetic methods to improve yield and purity, which are essential for large-scale production.

In terms of applications, this compound has shown potential in the field of materials science. The dihydropyridazine ring system is known for its ability to form stable coordination complexes with metal ions, which could be useful in designing new materials for catalysis or energy storage. Furthermore, the presence of electron-withdrawing groups like fluorine and thiophene can enhance the electronic properties of the material, making it suitable for use in organic electronics.

Recent advancements in computational chemistry have also provided valuable insights into the structure-property relationships of this compound. Molecular modeling studies have revealed that the thiophene substituent plays a crucial role in stabilizing certain conformations of the molecule, which could influence its biological activity. Additionally, density functional theory (DFT) calculations have been used to predict the electronic properties of this compound, providing a foundation for further experimental studies.

Looking ahead, there is significant potential for further research on this compound. Scientists are exploring ways to modify its structure to enhance its bioavailability and efficacy as a drug candidate. For example, efforts are underway to develop prodrugs or delivery systems that can improve the solubility and stability of this compound in biological systems. Additionally, collaborative efforts between chemists and biologists are being initiated to investigate its mechanism of action at a molecular level.

In conclusion, 1-(2-fluorophenyl)-3-{3-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Propyl}Urea (CAS No: 1040672-41-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and promising biological activity make it an attractive target for further research and development. As our understanding of this compound continues to grow, it holds great promise for contributing to advancements in medicine, materials science, and beyond.

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